Product packaging for 1-Iodo-4-(2-iodoethyl)benzene(Cat. No.:)

1-Iodo-4-(2-iodoethyl)benzene

Cat. No.: B13690421
M. Wt: 357.96 g/mol
InChI Key: ZMUHBNLSFWXLCB-UHFFFAOYSA-N
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Description

Contextual Significance of Di-iodinated Organic Compounds in Contemporary Chemical Research

Within the broad class of halogenated compounds, di-iodinated organic molecules have emerged as particularly valuable synthons. The presence of two iodine atoms offers the potential for sequential or dual functionalization, allowing for the stepwise or simultaneous formation of multiple new bonds. This capability is highly sought after in the construction of complex, multifunctional molecules and polymers. The relatively lower bond dissociation energy of the C-I bond compared to other carbon-halogen bonds makes organoiodides highly reactive in popular palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This heightened reactivity allows for milder reaction conditions, often leading to higher yields and greater functional group tolerance.

Strategic Importance of 1-Iodo-4-(2-iodoethyl)benzene as a Bifunctional Building Block

This compound is a prime example of a bifunctional building block, possessing two distinct reactive sites: an aryl iodide and an alkyl iodide. This duality is of significant strategic importance in organic synthesis. The aryl iodide moiety readily participates in a variety of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds to the benzene (B151609) ring. Simultaneously, the iodoethyl group behaves as a classic alkyl halide, susceptible to nucleophilic substitution reactions. This orthogonal reactivity allows for the selective modification of one part of the molecule while leaving the other intact for subsequent transformations, a crucial strategy in multi-step syntheses.

Scope and Research Trajectories Pertaining to this compound in Synthetic Chemistry

The unique structural attributes of this compound position it as a versatile scaffold for a range of research applications. Current and future research trajectories involving this compound and its analogs are focused on several key areas:

Polymer Chemistry: Its bifunctional nature makes it an ideal monomer for the synthesis of novel conjugated polymers. The aryl iodide can be used for step-growth polymerization via cross-coupling reactions, while the alkyl iodide can serve as an initiation site for other polymerization techniques or for post-polymerization modification.

Medicinal Chemistry: The ability to introduce diverse functionalities at two distinct points on the molecule makes it a valuable building block for creating libraries of complex molecules for drug discovery. The core structure can be elaborated to mimic or interact with biological targets.

Materials Science: The incorporation of this building block into larger structures can lead to materials with interesting photophysical or electronic properties, with potential applications in organic electronics and sensor technology.

While specific, detailed research findings on this compound are not extensively documented in readily available literature, its potential is evident from the well-established chemistry of its constituent functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8I2 B13690421 1-Iodo-4-(2-iodoethyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8I2

Molecular Weight

357.96 g/mol

IUPAC Name

1-iodo-4-(2-iodoethyl)benzene

InChI

InChI=1S/C8H8I2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

InChI Key

ZMUHBNLSFWXLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCI)I

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 4 2 Iodoethyl Benzene

Direct Iodination Strategies

Direct iodination methods involve the introduction of iodine atoms onto an unfunctionalized ethylbenzene (B125841) skeleton. These strategies can target either the aromatic ring or the aliphatic side chain.

Electrophilic Aromatic Substitution Approaches for Aryl Iodide Formation

Electrophilic aromatic substitution (SEAr) is a fundamental method for the formation of aryl-iodine bonds. byjus.comwikipedia.org This type of reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com In the context of synthesizing 1-Iodo-4-(2-iodoethyl)benzene, this would typically involve the iodination of ethylbenzene. The process generally proceeds in two steps: the attack of the aromatic ring on the iodine electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

Direct iodination of benzene (B151609) and its derivatives with molecular iodine (I₂) is generally a slow reaction. libretexts.org To achieve this transformation effectively, an oxidizing agent is often required to convert I₂ into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). masterorganicchemistry.comlibretexts.org Common oxidizing agents used for this purpose include nitric acid and hydrogen peroxide. libretexts.org

The regioselectivity of the reaction is governed by the directing effects of the substituent on the benzene ring. The ethyl group is an ortho-, para-directing activator. Therefore, the iodination of ethylbenzene would be expected to yield a mixture of 1-iodo-2-ethylbenzene and 1-iodo-4-ethylbenzene. The para product is often favored due to reduced steric hindrance.

Several reagents and catalytic systems have been developed to facilitate the iodination of aromatic compounds. These include:

Iodine with an Oxidizing Agent: As mentioned, this is a classic approach. For instance, a mixture of I₂ and nitric acid can be used.

N-Iodosuccinimide (NIS): NIS is a common and effective source of electrophilic iodine. Its reactivity can be enhanced by the presence of an acid catalyst.

Selectfluor-activated Iodine: Elemental iodine activated by Selectfluor (F-TEDA-BF₄) has been shown to be an effective system for the iodination of benzene derivatives, even those with bulky alkyl groups. organic-chemistry.org

A summary of common iodinating systems for electrophilic aromatic substitution is presented in the table below.

Iodinating Reagent/SystemDescription
I₂ / Oxidizing Agent (e.g., HNO₃)A traditional method where the oxidizing agent generates a more electrophilic iodine species. libretexts.org
N-Iodosuccinimide (NIS)A milder and more convenient source of electrophilic iodine, often used with an acid catalyst.
I₂ / SelectfluorA highly effective system for iodinating even sterically hindered and less reactive aromatic rings. organic-chemistry.org

Radical Iodination of Alkyl Chains

The introduction of an iodine atom onto the ethyl side chain of 4-iodoethylbenzene can be achieved through a radical substitution reaction. This type of reaction proceeds via a three-step mechanism: initiation, propagation, and termination. The key step is the abstraction of a hydrogen atom from the alkyl chain to form a radical intermediate.

The stability of the resulting radical determines the regioselectivity of the reaction. In the case of an ethyl group attached to a benzene ring, the benzylic position (the carbon atom directly attached to the aromatic ring) is the most reactive towards radical halogenation. libretexts.org This is because the benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org Consequently, radical iodination of 4-iodoethylbenzene would be expected to predominantly yield 1-iodo-4-(1-iodoethyl)benzene.

To obtain the desired this compound, where the iodine is on the terminal carbon of the ethyl chain, direct radical iodination is not the preferred method due to the lower stability of the primary radical compared to the benzylic radical. youtube.com

Electrophilic Addition Followed by Oxidation

An alternative strategy involves starting with a precursor that contains a double bond in the side chain, such as 4-iodostyrene (B59768). The double bond can then undergo electrophilic addition with an iodine-containing reagent. savemyexams.com

In this approach, an electrophile adds across the carbon-carbon double bond. savemyexams.com For instance, the reaction of an alkene with an interhalogen compound like iodine monochloride (ICl) proceeds via an electrophilic addition mechanism. youtube.com The iodine atom, being the more electropositive element, acts as the electrophile and adds to one of the carbons of the double bond, forming a carbocation intermediate. The chloride ion then attacks the carbocation to give the final product. youtube.com

To synthesize this compound via this route, one could envision a multi-step process. First, 4-iodostyrene would be subjected to a reaction that introduces an iodine atom and a hydroxyl group across the double bond. This can be achieved using reagents like N-iodosuccinimide in the presence of water. The resulting iodohydrin could then be reduced to replace the hydroxyl group with a hydrogen atom, yielding the target molecule. Alternatively, a direct addition of HI across the double bond could be considered, following Markovnikov's rule, which would place the iodine on the benzylic carbon. Anti-Markovnikov addition would be required to place the iodine on the terminal carbon, which can be challenging to achieve directly with HI.

A more plausible route involves the electrophilic addition of iodine and a subsequent elimination and reduction sequence. For example, the reaction of styrene (B11656) with iodine can lead to a diiodo adduct, which could then be selectively manipulated.

Precursor Transformation Pathways

These methods rely on the synthesis of a precursor molecule that already contains the desired carbon skeleton and some functional groups, which are then converted to the iodo functionalities.

Halogen Exchange Reactions (e.g., Finkelstein Reaction from Brominated or Chlorinated Analogs)

The Finkelstein reaction is a classic and widely used method for preparing alkyl iodides from alkyl chlorides or bromides. iitk.ac.inwikipedia.org This reaction is a bimolecular nucleophilic substitution (SN2) reaction where an iodide ion displaces a chloride or bromide ion. iitk.ac.inmanac-inc.co.jp The reaction is typically carried out in a solvent like acetone (B3395972), in which sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not, thus driving the equilibrium towards the product. wikipedia.orgmanac-inc.co.jp

To synthesize this compound using this method, a suitable precursor would be 1-bromo-4-(2-bromoethyl)benzene (B154583) or 1-chloro-4-(2-chloroethyl)benzene. The reaction with an excess of sodium iodide in acetone would then substitute both halogen atoms with iodine.

The Finkelstein reaction can also be applied to aryl halides, although it is generally more challenging than for alkyl halides. wikipedia.org The so-called "aromatic Finkelstein reaction" often requires a catalyst, such as copper(I) iodide in combination with a diamine ligand, to facilitate the exchange of an aryl bromide or chloride for an iodide. wikipedia.orgnih.gov Thus, a precursor like 1-bromo-4-(2-bromoethyl)benzene could potentially be converted to this compound in a one-pot reaction using conditions suitable for both alkyl and aryl halide exchange, or in a stepwise manner.

Reaction TypePrecursor ExampleReagentsKey Features
Alkyl Halogen Exchange1-Iodo-4-(2-bromoethyl)benzeneNaI in acetoneSN2 mechanism; driven by precipitation of NaBr. iitk.ac.inwikipedia.org
Aryl Halogen Exchange1-Bromo-4-(2-iodoethyl)benzeneNaI, CuI, diamine ligandCatalytic process required for the less reactive aryl halide. wikipedia.orgnih.gov

Conversions from Hydroxylated or Aminated Precursors

Functional groups such as hydroxyl (-OH) and amino (-NH₂) can be converted into iodo groups through various synthetic transformations.

For the alkyl side chain, a precursor like 2-(4-iodophenyl)ethanol (B1305254) could be used. nih.gov The hydroxyl group of an alcohol can be converted into a good leaving group, such as a tosylate, which can then be displaced by an iodide ion in an SN2 reaction. Alternatively, reagents like phosphorus triiodide (PI₃) or a combination of iodine, triphenylphosphine, and imidazole (B134444) can directly convert the alcohol to the alkyl iodide.

For the aromatic ring, an aminated precursor such as 4-(2-iodoethyl)aniline could be employed. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt can then be treated with potassium iodide in a Sandmeyer-type reaction to introduce the iodine atom onto the aromatic ring. organic-chemistry.org This method is particularly useful as it offers a different regiochemical outcome compared to direct electrophilic substitution in some cases. organic-chemistry.org

A possible synthetic route could start from 2-(4-aminophenyl)ethylamine. nih.gov This precursor could undergo a Sandmeyer reaction to convert the aromatic amino group to an iodo group, followed by the conversion of the primary amine on the side chain to an iodo group, for instance, via diazotization and subsequent reaction with iodide.

PrecursorFunctional Group to be ConvertedReagents/Reaction
2-(4-Iodophenyl)ethanol nih.gov-CH₂OH1. TsCl, pyridine; 2. NaI, acetone OR P/I₂, triphenylphosphine, imidazole
4-(2-Iodoethyl)aniline-NH₂ (aromatic)1. NaNO₂, HCl; 2. KI

Utilizing N-Iodo Amides in Preparation

The synthesis of this compound can be achieved through the electrophilic iodination of the corresponding alkene, 4-iodostyrene, using N-iodo amides. N-Iodosuccinimide (NIS) is a prominent reagent for this type of transformation. wikipedia.orgorganic-chemistry.org NIS serves as an electrophilic iodine source, reacting with the alkene double bond. organic-chemistry.org The reaction mechanism is believed to be ionic, where the NIS provides an iodine atom for addition across the double bond of the styrene derivative. orgsyn.org

The preparation of NIS itself can be accomplished through several routes, such as the reaction of N-silversuccinimide with iodine in dioxane or acetone, or by reacting succinimide (B58015) with reagents like [bis(acetoxy)iodo]benzene and iodine. orgsyn.orgchemicalbook.com For the subsequent iodination of an alkene like 4-iodostyrene, NIS is often used with a catalytic amount of an acid, such as trifluoroacetic acid, to enhance its electrophilicity, especially for aromatic systems. organic-chemistry.org Another approach involves activating NIS with a catalyst like silver(I) triflimide for the iodination of arenes, a method that could be adapted for activated alkenes. organic-chemistry.org

The general reaction for the iodination of an alkene using NIS proceeds by attacking the double bond to form a cyclic iodonium ion intermediate. This intermediate is then opened by the succinimide anion or another nucleophile present in the reaction mixture. For the synthesis of this compound from 4-iodostyrene, the iodide from NIS would add to the ethylenic group.

Table 1: Synthesis of N-Iodosuccinimide
Starting MaterialsReagents/SolventYieldMelting Point (°C)Reference
N-silver succinimide, IodineDioxane81-85%193-199 orgsyn.org
Succinimide, Silver oxide, IodineAcetone-189-191 chemicalbook.com
Succinimide, [bis(acetoxy)iodo]benzene, IodineBenzene99%- chemicalbook.com
Sodium Iodide (NaI), N-Chlorosuccinimide (NCS)Acetone-- chemicalbook.com

Difunctionalization of Alkenes with Iodine and Oxidants

Various oxidant systems have been developed for this purpose. For instance, a combination of iodine and tert-butyl hydroperoxide (TBHP) can be used for the difunctionalization of alkenes at room temperature. mdpi.com Another effective system employs 2-iodoxybenzoic acid (IBX) with iodine in water. mdpi.com The use of I₂O₅ as an inorganic oxidant with LiI as the iodine source in an environmentally friendly solvent system like H₂O/acetone has also been reported to give good to excellent yields for iodofunctionalization of olefins. mdpi.com

Hypervalent iodine reagents, acting as oxidants, are also central to many alkene difunctionalization reactions. mdpi.comnih.gov These reagents can be used in stoichiometric amounts or generated catalytically. mdpi.com For example, a combination of a catalytic amount of an iodoarene with a co-oxidant like Selectfluor can be used to generate the active hypervalent iodine species in situ for cyclization reactions of N-alkenylamides, a process analogous to intermolecular difunctionalization. mdpi.com

Table 2: Oxidant Systems for Alkene Iodination
Iodine SourceOxidantSubstrate TypeSolventKey FeatureReference
I₂tert-butyl hydroperoxide (TBHP)Alkenes-Synthesis of 1-(tert-butylperoxy)-2-iodoethanes mdpi.com
I₂2-Iodoxybenzoic acid (IBX)Alkenes and AlkynesWaterEco-friendly synthesis of α-iodoketones mdpi.com
LiII₂O₅OlefinsH₂O/acetoneGreen solvent system, good to excellent yields mdpi.com
Catalytic IodoareneOxoneAlkenesAqueous HFIPCatalytic generation of isoxazoline (B3343090) core mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Catalytic Systems in Synthesis

The use of catalytic systems is crucial for enhancing the efficiency and selectivity of the synthesis of this compound. Hypervalent iodine chemistry offers pathways for catalytic asymmetric difunctionalization of styrenes. nih.govnih.gov In these systems, a chiral iodoarene catalyst is oxidized in situ to a hypervalent iodine(III) species, which then coordinates to the alkene. mdpi.com For instance, a chiral iodoresorcinol catalyst has been used for the asymmetric diamination of styrene. nih.gov This approach, while demonstrated for diamination, establishes a principle that could be applied to di-iodination.

Transition metal catalysis also presents a viable strategy. While not explicitly detailed for this compound, dirhodium(II) catalysts have been successfully employed for the 1,4-bisfunctionalization of isoquinolinium iodide salts, demonstrating the potential of these catalysts in C-I bond formation under mild, aerobic conditions. nih.gov Copper-catalyzed reactions, often involving a single electron transfer (SET) mechanism, are also prominent in the difunctionalization of alkenes, including processes that generate acyl radicals in the presence of an iodine-based oxidant. acs.org The development of a catalytic system for the di-iodination of 4-iodostyrene would likely involve a hypervalent iodine catalyst in conjunction with a terminal oxidant or a transition metal complex that facilitates the iodine transfer. mdpi.com

Solvent Effects and Temperature Control

Solvent and temperature are critical parameters in optimizing the synthesis of this compound. The choice of solvent can significantly influence reaction rates and selectivity. In the context of hypervalent iodine-catalyzed reactions, solvent additives like hexafluoroisopropanol (HFIP) have been shown to be crucial. nih.gov HFIP can stabilize key intermediates, such as an imidate ion in diamination reactions, by lowering the energy barrier for the formation of the subsequent iodonium ion intermediate. nih.gov For the reaction of styrene with iodine, carbon tetrachloride has been used as a solvent at a controlled temperature of 25°C. acs.org The reaction in this solvent is an equilibrium process that is sensitive to oxygen, which can act as an inhibitor of a radical pathway. acs.org

In reactions involving N-iodo amides, the solvent choice is also important. For the synthesis of N-Iodosuccinimide, dioxane is noted to give better yields compared to acetone. orgsyn.org For the subsequent iodination reactions, solvents like acetonitrile (B52724) or a mixture of dioxane and carbon tetrachloride are commonly employed. orgsyn.orgmdpi.com Temperature control is essential to manage reaction kinetics and prevent decomposition of thermally sensitive reagents and products. For example, the preparation of NIS often involves cooling to temperatures between -20°C and 10°C to promote crystallization and prevent degradation. orgsyn.orgchemicalbook.com

Mechanistic Insights into Synthetic Routes

The synthesis of this compound from 4-iodostyrene primarily proceeds through the addition of iodine across the double bond. The mechanism of this reaction has been a subject of detailed investigation. acs.orgacs.org The reaction between styrene and iodine can follow different pathways, including a free-radical chain reaction or an ionic mechanism. acs.org

In an ionic pathway, which is relevant for reactions with electrophilic iodine sources like NIS or iodine activated by an oxidant, the first step is the electrophilic attack of I⁺ (or a polarized iodine source) on the alkene double bond. This leads to the formation of a cyclic three-membered iodonium ion intermediate. mdpi.comnih.gov This intermediate is highly strained and electrophilic. The regioselectivity of the subsequent step is dictated by the electronic properties of the styrene derivative. For 4-iodostyrene, the benzylic carbon is more capable of stabilizing a partial positive charge.

In the next step, a nucleophile attacks one of the carbons of the iodonium ion ring, causing it to open. In the synthesis of this compound, the nucleophile would be an iodide ion (I⁻), leading to the vicinal di-iodinated product.

Computational studies using Density Functional Theory (DFT) have provided deeper insights. nih.govmahishadalrajcollege.com For the related diamination of styrene using a hypervalent iodine catalyst, calculations show that coordination of the catalyst to the styrene double bond polarizes it, making the benzylic carbon more electrophilic and thus the preferred site for nucleophilic attack. nih.gov The solvent, such as HFIP, plays a key role by stabilizing the departing nucleophile (an imidate in that case), thereby lowering the activation barrier for the formation of the iodonium-like intermediate. nih.gov

In the absence of strong electrophilic activators, the reaction between styrene and elemental iodine can also have a significant radical component, especially under photochemical conditions or in the presence of radical initiators. acs.org However, for preparative synthesis of the target di-iodo compound, conditions favoring the ionic mechanism are typically employed.

Advanced Reactivity and Transformation Chemistry of 1 Iodo 4 2 Iodoethyl Benzene

Organometallic Cross-Coupling Reactions

The aryl iodide bond in 1-Iodo-4-(2-iodoethyl)benzene is the more reactive site for organometallic cross-coupling reactions. The carbon-iodine bond at the sp2-hybridized carbon is weaker and more susceptible to oxidative addition by transition metal catalysts, a crucial initial step in these catalytic cycles. rsc.org This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring, while leaving the alkyl iodide moiety intact for subsequent transformations.

Suzuki-Miyaura Cross-Coupling for C(sp2)-C(sp2) and C(sp2)-C(sp3) Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly effective for aryl iodides due to the high reactivity of the C-I bond towards the palladium catalyst. icmpp.ro The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For this compound, Suzuki coupling provides a powerful method for constructing both biaryl (C(sp2)-C(sp2)) and alkyl-aryl (C(sp2)-C(sp3)) frameworks.

C(sp2)-C(sp2) Bond Formation: The reaction of this compound with various arylboronic acids or esters yields 4-aryl-(2-iodoethyl)benzene derivatives. These reactions are typically high-yielding and tolerate a wide array of functional groups on the boronic acid partner. rsc.org Inexpensive and environmentally benign conditions, such as using recyclable Pd(0)/C catalysts in aqueous solvents, have been developed for similar transformations. nih.gov

C(sp2)-C(sp3) Bond Formation: The B-alkyl Suzuki-Miyaura cross-coupling allows for the formation of a bond between the aromatic ring and an sp3-hybridized carbon from an alkylborane. nih.gov This reaction offers advantages over other methods that may require the use of less stable organometallic reagents like alkylzinc or Grignard reagents. nih.gov By coupling this compound with alkylboranes, a variety of 4-alkyl-(2-iodoethyl)benzene compounds can be synthesized.

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions involving aryl iodides.

Aryl Iodide ReactantBoronic Acid/EsterCatalyst SystemBaseSolventProduct TypeYield
4-IodotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂OC(sp2)-C(sp2)High
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OC(sp2)-C(sp2)>95%
Aryl Bromide*Alkyl-9-BBNNiCl₂(dppp) / PhotocatalystK₃PO₄DMFC(sp2)-C(sp3)Good
2-IodocycloenoneArylboronic acid10% Pd(0)/CK₂CO₃DME/H₂OC(sp2)-C(sp2)Excellent

*Aryl iodides are generally more reactive than aryl bromides under similar conditions. rsc.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov Research has shown that efficient Sonogashira coupling of aryl iodides can be achieved under mild, copper-free, and ligand-free aerobic conditions using a simple palladium acetate (B1210297) catalyst. nih.gov This makes the transformation particularly attractive for its operational simplicity and reduced toxicity.

When applied to this compound, the Sonogashira coupling selectively functionalizes the aryl iodide position, producing 4-(alkynyl)-(2-iodoethyl)benzene derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including polymers and pharmaceutical compounds.

The following table illustrates typical conditions for the Sonogashira coupling of aryl iodides.

Aryl Iodide ReactantTerminal AlkyneCatalyst SystemBaseSolventYield
IodobenzenePhenylacetylenePd(OAc)₂DabcoCH₃CN98% nih.gov
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂DabcoCH₃CN99% nih.gov
4-IodotoluenePhenylacetyleneFeCl₃ / 1,10-phenanthrolineK₂CO₃H₂O92% beilstein-journals.org
o-IodophenolPhenylacetyleneFe(acac)₃Cs₂CO₃Dioxane90% beilstein-journals.org

Negishi and Stille Coupling Applications

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organic halide with an organozinc reagent. While it has a broad substrate scope similar to Suzuki coupling, its application can be limited by the water and oxygen sensitivity of the organozinc reagents. libretexts.org For a substrate like this compound, Negishi coupling could be used to introduce alkyl, aryl, or vinyl groups at the aromatic position. The high reactivity of the aryl iodide ensures selective coupling at the C(sp2)-I bond.

Stille Coupling: The Stille reaction utilizes organotin (stannane) reagents to couple with organic halides, catalyzed by palladium. A significant drawback of this method is the high toxicity of the organotin compounds and their byproducts, which can complicate purification. libretexts.org However, it offers excellent functional group tolerance. The coupling of this compound with an organostannane would proceed at the aryl iodide position, providing a pathway to various substituted aromatic products.

Kumada and Hiyama Coupling Methodologies

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a palladium or nickel catalyst. This method is effective for forming C-C bonds but is often limited by the high reactivity of Grignard reagents, which makes them intolerant of many functional groups (e.g., esters, ketones, nitriles). nih.gov The reaction with this compound would require careful control to avoid side reactions but could effectively couple alkyl or aryl groups to the benzene (B151609) ring.

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner in a palladium-catalyzed reaction. wikipedia.org A key feature of this reaction is the need for an activating agent, usually a fluoride (B91410) source like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org Organosilanes are advantageous due to their stability, low toxicity, and ease of handling. organic-chemistry.org This methodology can be applied to this compound to form C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds with high chemo- and regioselectivity. wikipedia.org

Nucleophilic Substitution Reactions at the Alkyl Iodide Moiety

The second reactive site on this compound is the primary alkyl iodide. The C(sp3)-I bond is susceptible to cleavage through nucleophilic attack, providing a complementary method for functionalization that is orthogonal to the cross-coupling reactions at the aryl iodide position.

Synthesis of Alkyl-Substituted Derivatives via SN2 Pathways

The iodoethyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the iodide leaving group in a single, concerted step. Iodide is an exceptional leaving group, making this transformation highly efficient. This pathway allows for the introduction of a wide variety of functional groups onto the ethyl side chain.

For example, reacting this compound with nucleophiles such as sodium azide (B81097) (NaN₃), sodium cyanide (NaCN), amines, or alkoxides would yield the corresponding azides, nitriles, amines, or ethers, respectively. These reactions are typically performed in polar aprotic solvents like acetone (B3395972), DMF, or DMSO, which favor the SN2 mechanism. The aryl iodide remains unaffected under these conditions, allowing for a two-step synthetic sequence where a cross-coupling reaction is followed by an SN2 substitution, or vice versa, to generate highly complex and diverse molecular structures.

The table below outlines potential SN2 transformations for the iodoethyl group.

NucleophileReagent ExampleSolventProduct Functional Group
AzideSodium Azide (NaN₃)DMF-CH₂CH₂N₃
CyanideSodium Cyanide (NaCN)DMSO-CH₂CH₂CN
AmineAmmonia (NH₃)Ethanol-CH₂CH₂NH₂
AlkoxideSodium Ethoxide (NaOEt)Ethanol-CH₂CH₂OCH₂CH₃
ThiolateSodium Thiophenoxide (NaSPh)DMF-CH₂CH₂SPh

Stereochemical Considerations in Nucleophilic Substitution

The reactivity of this compound in nucleophilic substitution reactions is dictated by its two distinct carbon-iodine bonds: a primary alkyl iodide on the ethyl side chain and an aryl iodide attached directly to the benzene ring. Nucleophilic substitution reactions predominantly occur at the primary alkyl halide, as the C(sp²)-I bond of the aryl iodide is significantly stronger and less susceptible to cleavage by nucleophiles under typical SN1 or SN2 conditions. youtube.com

The stereochemical outcome of a nucleophilic substitution reaction at the ethyl group depends on the reaction mechanism. Although the parent molecule is achiral, we can consider a hypothetical chiral derivative, for instance, where one of the hydrogen atoms on the carbon bearing the iodine is replaced by a different substituent, to illustrate the stereochemical consequences.

SN2 Mechanism: Nucleophilic substitution at the primary iodoethyl group is expected to proceed primarily via an SN2 (bimolecular nucleophilic substitution) mechanism. This is because primary alkyl halides are sterically unhindered, favoring the backside attack of a nucleophile. masterorganicchemistry.com The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the iodide ion). chemicalnote.com This backside attack leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon often compared to an umbrella flipping inside out in the wind. quora.com If the starting material were optically active, the product would also be optically active but with the opposite configuration. masterorganicchemistry.com

SN1 Mechanism: While less likely for a primary halide, an SN1 (unimolecular nucleophilic substitution) pathway could be favored under conditions that promote carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. quora.comquora.com The SN1 reaction proceeds in two steps. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.comchemicalnote.com Because this intermediate is flat, the nucleophile can attack from either face with roughly equal probability. chemicalnote.com If the reaction were to proceed via an SN1 mechanism on a chiral substrate, the result would be a racemic mixture of both possible enantiomers (retention and inversion of configuration), leading to a loss of optical activity. masterorganicchemistry.comchemicalnote.com However, for the primary iodoethyl group in this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less significant compared to the SN2 pathway. quora.com

Mechanism Substrate Preference Kinetics Stereochemical Outcome Applicability to this compound
SN2 Methyl > Primary > Secondary masterorganicchemistry.comSecond-order: Rate = k[Alkyl Halide][Nucleophile] chemicalnote.comquora.comInversion of configuration masterorganicchemistry.comHighly favored at the primary iodoethyl group.
SN1 Tertiary > Secondary > Primary masterorganicchemistry.comFirst-order: Rate = k[Alkyl Halide] quora.comRacemization (mixture of inversion and retention) masterorganicchemistry.comchemicalnote.comUnlikely at the primary iodoethyl group due to unstable primary carbocation.

Radical Reactions Involving Carbon-Iodine Bonds

The carbon-iodine bonds in this compound are susceptible to homolytic cleavage, making the compound a versatile substrate for radical-mediated transformations. The significant difference in the bond dissociation energies of the primary C(sp³)-I bond (approx. 53 kcal/mol) and the aryl C(sp²)-I bond (approx. 65 kcal/mol) allows for selective radical generation.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.govmdpi.com In the context of this compound, the weaker primary C-I bond is the primary site for radical initiation. The reaction is typically initiated by a radical initiator (e.g., peroxides) or a photoredox catalyst, which abstracts the iodine atom from the ethyl side chain. uni-regensburg.de This generates a primary alkyl radical which can then add to an unsaturated acceptor, such as an alkene or alkyne. The resulting radical intermediate then abstracts an iodine atom from another molecule of the starting material to propagate the radical chain, yielding the addition product. researchgate.net

The general mechanism is as follows:

Initiation: A radical initiator generates a radical that abstracts an iodine atom from the iodoethyl group, forming the 4-(2-iodoethyl)phenethyl radical.

Propagation: The phenethyl radical adds to an alkene, forming a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the phenethyl radical to continue the chain.

This process allows for the extension of the ethyl side chain and the introduction of new functional groups. The aryl iodide bond generally remains intact under these conditions.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. For this compound, both iodine atoms can be removed, typically through a radical pathway. A classic method involves the use of tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds via a radical chain reaction:

Initiation: AIBN decomposes upon heating to generate a radical, which abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: The Bu₃Sn• radical abstracts an iodine atom from either the alkyl or aryl position of the substrate to form a new carbon-centered radical (alkyl or aryl) and tributyltin iodide (Bu₃SnI).

The carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the Bu₃Sn• radical.

By controlling the stoichiometry of the reagents, it may be possible to achieve selective dehalogenation, with the weaker C(sp³)-I bond reacting preferentially over the C(sp²)-I bond.

Photo-induced Radical Transformations

The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon irradiation with light, typically in the UV range. researchgate.net This property enables a range of photo-induced radical reactions without the need for chemical initiators. nih.govrsc.org For this compound, irradiation can lead to the cleavage of either the alkyl or aryl C-I bond to produce the corresponding radical.

These photochemically generated radicals can participate in various transformations: rsc.org

Dimerization: Two radicals can combine to form a new carbon-carbon bond. For example, the 4-(2-iodoethyl)phenethyl radical could dimerize to form a C16 hydrocarbon.

Hydrogen Abstraction: The generated radical can abstract a hydrogen atom from the solvent or another molecule, leading to reductive dehalogenation.

Addition to Unsaturated Systems: Similar to ATRA, the photo-generated radical can add to alkenes or alkynes present in the reaction mixture.

The use of photosensitizers in visible-light photoredox catalysis provides a milder and more selective method for generating these radicals. researchgate.net A photosensitizer absorbs visible light and then engages the iodo-compound in an electron transfer process, leading to the fragmentation of the C-I bond. rsc.org

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing two reactive C-I bonds at different positions on a benzene scaffold, makes it an interesting precursor for the synthesis of cyclic and bridged aromatic structures.

Intramolecular Carbon-Carbon Bond Formation

While direct intramolecular cyclization of a single molecule of this compound to form a simple ring is structurally implausible, it is a valuable substrate for intermolecular reactions that lead to cyclophanes. wikipedia.orgmun.ca Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain. wikipedia.org

A common strategy for synthesizing cyclophanes from precursors like this compound is through a coupling reaction under high-dilution conditions, which favors intramolecular cyclization of a larger, pre-assembled chain over intermolecular polymerization. For instance, two molecules of this compound could be coupled with a suitable linking agent to form a long-chain intermediate, which can then undergo an intramolecular cyclization to form a [n.n]paracyclophane derivative. beilstein-journals.orgnih.gov

One potential synthetic route could involve a Wurtz-Fittig type reaction, where treatment with an active metal like sodium could promote the coupling of the alkyl and aryl ends of two molecules. Under high dilution, this could lead to the formation of a dimeric cyclophane.

Reaction Type Description Potential Product from this compound
Wurtz-type Coupling Reductive coupling of two halides using an alkali metal.Intermolecular coupling could lead to the formation of [2.2]paracyclophane derivatives.
Palladium-catalyzed Coupling Cross-coupling reactions (e.g., Suzuki, Heck) after conversion of the iodides to other functional groups (e.g., boronic acids).Formation of macrocyclic structures and cyclophanes. beilstein-journals.org
Radical Cyclization Intermolecular radical addition followed by cyclization.Dimeric or trimeric cyclized products.

Heterocycle Synthesis via Cyclization

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The bifunctional nature of this compound, featuring both an aryl iodide and an alkyl iodide, theoretically makes it a candidate for a variety of intramolecular cyclization reactions to form heterocycles. For instance, reactions with dinucleophiles could potentially lead to the formation of fused or spirocyclic systems.

However, a comprehensive search of chemical databases and scientific journals did not yield specific examples or methodologies for the cyclization of this compound to form heterocyclic structures. Research in the broader field of iodocyclization is well-established, often utilizing iodine in the presence of various reagents to induce the cyclization of unsaturated precursors. These reactions are known to produce carbocyclic and N-heterocyclic compounds with high regio- and stereoselectivity. Nevertheless, the direct application of these methods to this compound as a substrate is not described.

Application in the Construction of Molecular Architectures

Role as a Bifunctional Linker in Organic Synthesis

This compound can act as a linker to connect two different molecular fragments. For instance, the aryl iodide can be coupled to one molecular entity, and the alkyl iodide can be subsequently used to attach a second, different fragment through a nucleophilic substitution reaction. This allows for the modular construction of complex target molecules.

Utility in the Synthesis of Heterocyclic and Polycyclic Aromatic Systems

Through a sequence of reactions involving both the aryl and alkyl iodide functionalities, this compound can be used to construct various heterocyclic and polycyclic aromatic systems. For example, an intramolecular cyclization reaction following an initial intermolecular coupling could lead to the formation of new ring systems.

Theoretical and Computational Investigations of 1 Iodo 4 2 Iodoethyl Benzene

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through the lens of computational chemistry, we can gain a deep understanding of the distribution of electrons and the nature of the chemical bonds within 1-Iodo-4-(2-iodoethyl)benzene.

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that has proven effective in studying halogenated aromatic compounds. scispace.com For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP or M06-2X, can provide accurate predictions of its geometry, energy, and electronic properties. mdpi.com These methods have been successfully applied to understand the mechanisms of reactions involving aryl iodides. acs.orgucla.edu

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher levels of accuracy, particularly for describing non-covalent interactions, which are crucial in iodinated compounds. nih.govmdpi.com These calculations can be computationally intensive but provide benchmark data for validating more efficient DFT methods. researchgate.net The choice of basis set is also critical, with sets that include polarization and diffuse functions being necessary for an accurate description of the large, polarizable iodine atoms.

A typical output from such calculations includes optimized molecular geometries (bond lengths and angles) and thermodynamic properties. Below is a hypothetical table illustrating the kind of data that would be obtained from a DFT calculation on this compound, based on typical values for similar fragments.

ParameterCalculated Value
C-I (aromatic) bond length~2.10 Å
C-I (aliphatic) bond length~2.15 Å
C-C (ethyl) bond length~1.54 Å
C(aryl)-C(ethyl) bond length~1.52 Å
Total EnergyMethod-dependent value (e.g., in Hartrees)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. rsc.orgunl.eduresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital localized on the benzene (B151609) ring, while the LUMO is likely to be a σ*-orbital associated with the C-I bonds. This is a common feature in aryl iodides and has implications for their reactivity, particularly in processes involving electron transfer.

Natural Bond Orbital (NBO) analysis is another valuable tool that transforms the canonical, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. ucsb.eduolexsys.org NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions, providing a more detailed picture of the bonding within the molecule. For instance, it can reveal interactions between the lone pairs of the iodine atoms and the π-system of the benzene ring.

OrbitalEnergy (eV)Description
HOMO-8.5 to -9.5π-orbital of the benzene ring
LUMO-0.5 to -1.5σ*-orbital of the C-I bonds
HOMO-LUMO Gap7.0 to 9.0Indicator of chemical stability

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl side chain in this compound gives rise to different spatial arrangements, or conformations, of the molecule. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting the molecule's behavior.

The rotation around the single bond connecting the ethyl group to the benzene ring (the C(aryl)-C(ethyl) bond) is a key conformational degree of freedom. Computational studies on ethylbenzene (B125841) and its derivatives have shown that the ethyl group does not rotate freely. researchgate.netdtic.mil There are energy minima corresponding to specific conformations and energy maxima that represent the barriers to rotation.

For this compound, the most stable conformation is likely to have the C-C bond of the ethyl group lying perpendicular to the plane of the benzene ring. This minimizes steric hindrance between the ethyl group and the ortho-hydrogens of the benzene ring. The barrier to rotation around this bond is expected to be on the order of a few kcal/mol. mdpi.commdpi.comresearchgate.netnih.gov

In addition to steric effects, intramolecular non-covalent interactions can play a significant role in determining the preferred conformation of this compound. Given the presence of two iodine atoms, the possibility of intramolecular halogen bonding arises. nih.govacs.orgresearchgate.netacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another atom. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. mdpi.combeilstein-journals.org For this compound, computational studies can help to predict its reactivity in various chemical transformations.

One important class of reactions for aryl iodides is transition-metal-catalyzed cross-coupling reactions. Computational studies can be used to model the key steps of the catalytic cycle, such as oxidative addition, where the aryl iodide reacts with a low-valent metal center. ucla.edu By calculating the energies of reactants, transition states, and products, the reaction mechanism and the factors controlling the reaction's efficiency and selectivity can be determined. acs.org

Another potential reaction is the oxidation of the ethyl side chain. The benzylic C-H bonds in the ethyl group are susceptible to oxidation. libretexts.orglibretexts.orgyoutube.com Computational modeling can be employed to investigate the mechanism of this oxidation, for example, by a radical pathway, and to understand the influence of the iodo-substituent on the reactivity of the benzylic position.

The following table presents a hypothetical reaction energy profile for a generic reaction involving this compound, as would be determined by computational modeling.

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.0
Intermediate-5.0
Transition State 2+10.0
Products-20.0

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is a pivotal step in understanding the kinetics and mechanisms of chemical reactions. For a molecule such as this compound, potential reactions could include nucleophilic substitution at the ethyl side chain or reactions involving the carbon-iodine bonds on the aromatic ring. While specific experimental or computational studies on the transition states of this particular compound are not readily found in the surveyed literature, the general theoretical framework for their characterization is well-established.

Transition state theory posits that for a reaction to proceed from reactants to products, it must pass through a high-energy state known as the transition state. Computationally, this is a first-order saddle point on the potential energy surface, possessing one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. The characterization of this state for a hypothetical reaction, for instance, the substitution of the primary iodide on the ethyl chain by a nucleophile, would involve several key computational steps:

Geometry Optimization: An initial guess for the transition state geometry is optimized. This structure would feature an elongated carbon-iodine bond and a partially formed bond with the incoming nucleophile.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state. The eigenvector corresponding to this imaginary frequency visualizes the atomic motions that lead from the reactant complex, through the transition state, to the product complex.

Intrinsic Reaction Coordinate (IRC) Calculations: To further confirm the transition state, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions, ensuring that it connects the correct reactant and product stationary points on the potential energy surface.

The electronic structure and energy of the transition state are highly dependent on the level of theory and basis set employed in the quantum mechanical calculations. For molecules containing heavy atoms like iodine, relativistic effects and the use of appropriate effective core potentials are crucial for obtaining accurate results.

Energy Profiles for Key Transformations

The energy profile of a chemical reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. For this compound, constructing such a profile for a given transformation would offer insights into the reaction's thermodynamics and kinetics. As with transition state characterization, specific documented energy profiles for this compound are not available in the public literature. However, the methodology for generating them is a standard computational practice.

For a hypothetical elimination reaction of the iodoethyl group to form 4-iodostyrene (B59768), a computational study would calculate the energies of:

The ground state geometry of this compound and the reacting base.

The transition state for the removal of a proton and the iodide ion.

Any potential intermediates.

The final products: 4-iodostyrene, the protonated base, and the iodide ion.

Spectroscopic Property Prediction Methodologies (Theoretical Basis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data.

Computational Vibrational Spectroscopy

The prediction of vibrational spectra, such as infrared (IR) and Raman spectra, is a common application of computational chemistry. The theoretical basis for these predictions lies in the calculation of the vibrational frequencies of a molecule and their corresponding intensities.

For a molecule like this compound, the process begins with the optimization of its ground state geometry. Following this, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. Diagonalizing the mass-weighted force constant matrix yields the vibrational frequencies.

The calculated frequencies often exhibit systematic errors due to the harmonic approximation used in the calculations and the limitations of the chosen level of theory. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. nih.gov The intensities of the IR bands are determined by the change in the molecular dipole moment during a particular vibration, while Raman intensities are related to the change in the polarizability.

The vibrational spectrum of this compound would be expected to show characteristic peaks for the aromatic ring, the C-I stretching modes, and the vibrations of the ethyl linker. The C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. youtube.com The C-I stretching frequencies are expected at lower wavenumbers due to the heavy mass of the iodine atom.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Alkyl C-HStretching3000 - 2850
Aromatic C=CStretching1620 - 1580
Aromatic C=CStretching1500 - 1400
C-I (Aromatic)Stretching600 - 500
C-I (Aliphatic)Stretching550 - 480

Note: These are general, expected ranges and the actual values for this compound would require specific computational analysis.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The prediction of chemical shifts is based on calculating the magnetic shielding tensor for each nucleus in the molecule.

The magnetic shielding of a nucleus is influenced by the electron density around it. The chemical shift is then calculated by referencing the computed isotropic shielding constant of the nucleus in the molecule (σ) to the isotropic shielding constant of a reference compound (σ_ref), typically tetramethylsilane (B1202638) (TMS), using the formula: δ = (σ_ref - σ) / (1 - σ_ref).

For this compound, predicting the ¹H and ¹³C NMR spectra would involve:

Optimizing the molecular geometry.

Performing an NMR calculation, which computes the magnetic shielding tensors. This is often done using the Gauge-Including Atomic Orbital (GIAO) method.

The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and, importantly, the inclusion of solvent effects, as these can significantly influence the electronic environment of the nuclei. researchgate.net For aromatic compounds, the chemical shifts of the protons are influenced by the ring current effect, which generally causes them to appear at higher chemical shifts (downfield). libretexts.org The substituents on the benzene ring will further modify the chemical shifts of the aromatic protons and carbons based on their electronic-donating or -withdrawing nature. wisc.edu The iodine atoms, being electronegative, are expected to deshield the adjacent carbon atoms, leading to higher ¹³C chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomEnvironmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (Aromatic)Ortho to -I7.5 - 7.8-
H (Aromatic)Ortho to -CH₂CH₂I7.0 - 7.3-
H (Aliphatic, α to ring)-CH₂-2.9 - 3.235 - 40
H (Aliphatic, α to -I)-CH₂-3.2 - 3.55 - 10
C (Aromatic, C-I)--90 - 95
C (Aromatic, C-alkyl)--135 - 140
C (Aromatic, CH)--128 - 132

Note: These are estimated ranges based on general principles of NMR spectroscopy. Actual values can vary and would require specific computational modeling.

Advanced Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of 1-Iodo-4-(2-iodoethyl)benzene, offering precise mass measurements and detailed fragmentation data that are critical for structural confirmation.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion. In a typical MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation is predictable based on the strengths of its chemical bonds. The carbon-iodine bonds are the weakest and thus most likely to cleave. Key fragmentation pathways would include:

Loss of an iodine atom: Cleavage of one of the C–I bonds is a primary fragmentation event. The loss of the iodine from the ethyl group or the aromatic ring would result in distinct cationic fragments.

Benzylic cleavage: Fission of the bond between the two ethyl carbons (Cα-Cβ) is highly probable, leading to the formation of a stable iodobenzyl cation.

Loss of the entire iodoethyl side-chain: This fragmentation would produce an iodophenyl cation.

A theoretical fragmentation pattern is detailed in the table below.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment Neutral Loss
385.88258.98[C8H8I]+I
385.88217.95[C6H4I]+C2H4I
385.88202.94[C6H4]+•C2H4I2
258.98131.05[C8H8]+•I

This interactive table outlines the primary fragmentation pathways expected for this compound in an MS/MS experiment.

Accurate mass measurement, typically achieved with time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, is crucial for determining the elemental formula of a compound. These instruments can measure mass-to-charge ratios to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. wiley.com

The molecular formula of this compound is C₈H₈I₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹²⁷I = 126.904473), the monoisotopic mass can be calculated with high precision.

An experimentally determined accurate mass that matches the theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental formula. ionsource.comcapes.gov.br This technique is powerful enough to exclude other potential formulas that might have the same integer mass.

Parameter Value
Molecular Formula C₈H₈I₂
Nominal Mass 386 Da
Monoisotopic Mass (Calculated) 385.87622 Da
Required Mass Accuracy < 5 ppm

This table summarizes the mass data for this compound, highlighting the difference between nominal and precise monoisotopic mass used for elemental composition determination.

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for trace elemental analysis. analytik-jena.com In this method, a sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. nih.gov The resulting ions are then detected by a mass spectrometer, providing quantitative information about the elemental composition of the sample. spectroscopyonline.com

For this compound, ICP-MS can be used to determine the total iodine content with exceptionally high sensitivity. springernature.com This is valuable for quantifying the compound in various matrices.

Furthermore, when coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC), the resulting hyphenated technique (e.g., GC-ICP-MS) allows for elemental speciation. nih.gov This means it can separate this compound from other iodine-containing compounds (e.g., precursors, degradation products) and quantify each species individually based on its iodine signal. springernature.com

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei, providing detailed information about the structure and connectivity of a molecule.

While one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional NMR experiments are necessary to unambiguously assign all signals and confirm the connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a clear cross-peak would be observed between the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the two methylene groups and the aromatic protons to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It can help to confirm the substitution pattern on the benzene (B151609) ring by showing through-space interactions between protons on the ethyl chain and the adjacent aromatic protons.

NMR Experiment Observed Correlation Structural Information Confirmed
COSY H-1' ↔ H-2'Connectivity of the ethyl chain (-CH₂-CH₂-)
HSQC H-1' ↔ C-1'; H-2' ↔ C-2'Direct C-H attachments in the ethyl chain
HMBC H-1' → C-4, C-3, C-5Attachment of the ethyl group to the benzene ring at C-4
NOESY H-1' ↔ H-3, H-5Spatial proximity of the ethyl chain to the ortho aromatic protons

This interactive table summarizes the key correlations expected from multi-dimensional NMR experiments used to elucidate the structure of this compound. (Numbering: Ethyl chain C1'-C2', Benzene ring C1-C6 with C1 bonded to iodine and C4 to the ethyl group).

If this compound exists in a crystalline or solid form, solid-state NMR (ssNMR) can provide valuable structural information that is inaccessible in solution. nih.gov Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), a ¹³C ssNMR spectrum can be obtained.

The chemical shifts in a solid-state spectrum are highly sensitive to the local molecular environment, including molecular packing and conformation. Therefore, different crystalline forms (polymorphs) of the compound would produce distinct ¹³C CP/MAS spectra, making ssNMR an excellent tool for identifying and distinguishing between them. nih.gov

The presence of the quadrupolar ¹²⁷I nucleus can introduce challenges, such as broadening of the signals of nearby carbon atoms due to residual dipolar coupling, but it can also provide additional structural constraints. researchgate.net The solid-state NMR spectrum serves as a unique fingerprint for a specific crystalline form of the compound.

X-ray Diffraction Methodologies for Crystalline Adducts or Derivatives

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For "this compound," which is a liquid at room temperature, this method is applied to its crystalline derivatives or adducts. The formation of co-crystals or crystalline salts can provide a rigid lattice suitable for single-crystal XRD analysis.

The resulting electron density map from an XRD experiment reveals the precise location of each atom, allowing for the determination of bond lengths, bond angles, and torsional angles. This information is critical for confirming the molecular structure, understanding intermolecular interactions such as halogen bonding, and elucidating the stereochemistry of reaction products. For instance, studies on similar halogenated aromatic compounds have successfully used XRD to characterize their crystal structures and intermolecular contacts. nih.govacs.org The analysis of crystalline derivatives of organoiodine compounds has shown how different atomic interactions can influence the electronic states of the iodine atoms, leading to distinct features in other spectroscopic analyses. nih.gov

Parameter Significance in Structural Elucidation
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry elements present in the crystal.

Bond Lengths (e.g., C-I, C-C) | Confirms covalent bonding and can indicate bond strength. | | Bond Angles | Defines the geometry around individual atoms. | | Torsional Angles | Describes the conformation of the molecule. | | Intermolecular Interactions | Identifies non-covalent forces like halogen and hydrogen bonds. |

This table illustrates the key parameters obtained from X-ray diffraction analysis and their importance in the structural elucidation of crystalline derivatives of "this compound".

Advanced Chromatographic Techniques for Mixture Analysis

Chromatographic methods are indispensable for separating and identifying components within a mixture, a common requirement when studying chemical reactions involving "this compound."

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. ub.edu In the context of "this compound" and its reactions, GC-MS allows for the separation of reactants, products, and byproducts based on their boiling points and polarities, followed by their identification through mass analysis. chromatographyonline.com

The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a molecular fingerprint, enabling the identification of known compounds by comparison to spectral libraries and the elucidation of the structure of unknown compounds. hmdb.ca The technique's high sensitivity allows for the detection of trace components, making it suitable for monitoring reaction progress and identifying minor impurities. thermofisher.com For halogenated compounds, GC-MS provides high confidence in compound identification and can distinguish target analytes from interferences. restek.com

Parameter Information Provided Relevance to Analysis
Retention TimeTime taken for a compound to elute from the GC column.Aids in compound identification and separation efficiency.
Molecular Ion Peak (M+)Mass of the intact molecule.Determines the molecular weight of the compound.
Fragmentation PatternSeries of fragment ions produced upon ionization.Provides structural information for compound identification.
Relative AbundanceIntensity of each ion peak relative to the base peak.Contributes to the unique fingerprint of the mass spectrum.

This table outlines the key data obtained from GC-MS analysis and its role in identifying and characterizing volatile compounds related to "this compound".

For non-volatile or thermally labile compounds that are not amenable to GC-MS, high-performance liquid chromatography (HPLC) is the method of choice. researchgate.net When coupled with advanced detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC becomes a versatile tool for the analysis of a wide range of compounds. researchgate.netoup.com

An HPLC system separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A DAD can provide UV-Vis spectra for each eluting peak, aiding in compound identification and purity assessment. scioninstruments.com Coupling HPLC with MS (LC-MS) provides both retention time data and mass spectral information, offering a high degree of specificity and sensitivity for the identification and quantification of analytes. oup.com This is particularly useful for analyzing complex reaction mixtures where products may have a wide range of polarities and molecular weights. Phenyl-bonded columns in HPLC can offer enhanced selectivity for aromatic compounds due to π–π interactions. mdpi.com

Detector Principle Information Gained
Diode Array Detector (DAD)Measures absorbance over a range of wavelengths simultaneously. scioninstruments.comUV-Vis spectrum, peak purity, and quantification. scioninstruments.com
Mass Spectrometer (MS)Ionizes molecules and separates them by mass-to-charge ratio. oup.comMolecular weight and structural information. oup.com

This table summarizes the capabilities of advanced detectors used in conjunction with HPLC for the analysis of non-volatile compounds derived from "this compound".

Synchrotron Light Source Analysis for Elemental Speciation and Local Structure (e.g., XANES, EXAFS)

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a highly specialized technique that provides detailed information about the local electronic and geometric structure of a specific element within a sample. wikipedia.org This is particularly valuable for studying organoiodine compounds like "this compound." XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

XANES, also known as NEXAFS, provides information about the oxidation state and coordination geometry of the absorbing atom by analyzing the features near the absorption edge. libretexts.org Studies have shown that the position and shape of the iodine K-edge XANES spectra are sensitive to the formal valence of iodine and the number of bound oxygen atoms. nih.gov

EXAFS refers to the oscillatory structure in the X-ray absorption coefficient beyond the absorption edge. uu.nl Analysis of the EXAFS region can determine the distances, coordination number, and identity of the atoms surrounding the absorbing iodine atom. This technique can distinguish between aliphatic and aromatic C-I bonds based on their characteristic distances. nih.gov For instance, EXAFS has been used to probe the local atomic order around iodine in various biological and chemical systems. nih.gov The high intensity of synchrotron radiation allows for the analysis of very dilute samples. wikipedia.org

Technique Information Probed Application to this compound
XANESOxidation state and coordination geometry of iodine. libretexts.orgDetermining changes in the electronic state of iodine during reactions.
EXAFSBond distances, coordination numbers, and neighboring atoms. uu.nlCharacterizing the local atomic environment of the iodine atoms.

This table highlights the specific information that can be obtained from XANES and EXAFS analyses and their application to "this compound".

Emerging Research Frontiers and Future Prospects for 1 Iodo 4 2 Iodoethyl Benzene

Sustainable and Green Chemistry Approaches in Synthesis and Transformation

There is no specific literature detailing the sustainable or green synthesis of 1-Iodo-4-(2-iodoethyl)benzene. General methods for the iodination of aromatic rings and the conversion of alcohols to alkyl iodides are established, but green chemistry approaches for this specific bifunctional molecule have not been reported.

While metal-free catalysis is a burgeoning field in organic synthesis, no studies have been found that specifically employ or synthesize this compound using these methods. The reactivity of both the aryl iodide and the iodoethyl functional groups suggests potential for participation in metal-free coupling reactions or nucleophilic substitutions, but this remains a hypothetical area for future research.

Photoredox catalysis and visible-light-induced reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.com Aryl iodides and alkyl iodides are known to be reactive partners in such transformations, often proceeding through radical intermediates. nih.govscbt.com However, no specific studies detailing the use of this compound as a substrate or precursor in photoredox catalysis have been identified. The dual functionality of the molecule presents an intriguing but unexplored platform for selective, light-induced reactions.

Integration into Flow Chemistry Systems for Enhanced Throughput and Selectivity

Flow chemistry offers significant advantages for improving reaction efficiency, safety, and scalability. While the principles of flow chemistry could theoretically be applied to the synthesis or subsequent reactions of this compound, there are currently no published examples of its integration into such systems.

Exploration of Novel Catalytic Pathways Utilizing Iodine as a Catalyst or Mediator

Iodine itself can act as a catalyst or mediator in a variety of organic transformations. The presence of two iodine atoms in this compound—one attached to an sp²-hybridized carbon and the other to an sp³-hybridized carbon—offers a unique structural motif. However, research into its potential to act as a catalyst or to be involved in iodine-mediated catalytic cycles has not been reported.

Potential in Advanced Functional Material Science Applications (excluding biological/pharmaceuticals)

Aryl iodides are common building blocks in the synthesis of functional organic materials, such as polymers and organic electronics, often through cross-coupling reactions. While related iodinated compounds are used in material science, there is no available research describing the incorporation of this compound into advanced functional materials. Its structure suggests it could be a precursor for creating specific linkages in polymeric or molecular materials, but this potential is currently unexplored.

Unexplored Reactivity Patterns and Synthetic Challenges for Future Investigation

The reactivity of this compound remains largely uncharted territory. Key challenges and areas for future investigation would include:

Selective Reactivity: Developing methods to selectively react at either the aryl iodide or the iodoethyl position would be a primary synthetic challenge. The differential reactivity of these two C-I bonds under various catalytic conditions (e.g., metal-catalyzed cross-coupling vs. nucleophilic substitution) is a key area for exploration.

Intramolecular Reactions: The potential for intramolecular cyclization reactions to form bicyclic structures is a plausible but uninvestigated reaction pathway.

Polymerization: The difunctional nature of the molecule makes it a potential monomer for novel polymer synthesis.

Table of Potential Research Directions

Research AreaPotential Investigation for this compound
Selective Catalysis Investigation of orthogonal reactivity in Suzuki, Sonogashira, or Heck coupling reactions.
Photochemistry Study of selective C-I bond cleavage under different wavelengths of light.
Material Synthesis Use as a cross-linking agent or monomer in the synthesis of novel polymers.
Mechanistic Studies Elucidation of the competitive reaction pathways at the two distinct iodine centers.

Q & A

Basic Questions

Q. What is the molecular structure and key physicochemical properties of 1-Iodo-4-(2-iodoethyl)benzene?

  • Answer : The compound has the IUPAC name 1-(2-iodoethyl)-4-methylbenzene (C₉H₁₁I), with a molecular weight of 246.09 g/mol . Its structure features a benzene ring substituted with a methyl group at the para position and an ethyl chain bearing an iodine atom. Key properties include a boiling point of ~237°C (similar to 4-iodoanisole, see ) and reactivity influenced by the electron-withdrawing iodine substituent. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for verification .

Q. What are the standard synthetic routes for preparing this compound?

  • Answer : A common method involves iodination of 4-methylstyrene using iodine and an oxidizing agent (e.g., H₂O₂) under controlled conditions. Alternatively, electrophilic substitution on pre-functionalized benzene derivatives (e.g., 4-methylphenethyl bromide) can introduce iodine. Purification typically employs distillation or recrystallization. Industrial-scale synthesis may use continuous flow reactors for improved yield and safety .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

  • Answer : Analytical techniques include:

  • GC-MS or HPLC for purity assessment (retention time comparison).
  • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at δ ~2.3 ppm, ethyl chain signals).
  • Elemental analysis to verify iodine content (~51.4% by weight).
    Cross-referencing with PubChem spectral data ( ) is recommended.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound?

  • Answer : The ethyl chain’s steric bulk and iodine’s leaving-group ability favor SN2 substitution with nucleophiles (e.g., hydroxide, amines). However, under basic conditions, β-elimination may occur, forming styrene derivatives. To suppress elimination, use polar aprotic solvents (DMF, DMSO) and low temperatures. Kinetic vs. thermodynamic control should be assessed via reaction monitoring (TLC, in-situ IR) .

Q. What computational tools can predict regioselectivity in reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states to predict regioselectivity in substitution or coupling reactions. Retrosynthetic AI tools (e.g., PubChem’s retrosynthesis planner) propose feasible routes by analyzing bond dissociation energies and steric/electronic effects .

Q. How can researchers resolve contradictions in reported reaction yields for iodination steps?

  • Answer : Discrepancies often arise from:

  • Oxidant choice : H₂O₂ vs. KI/O₂ systems alter iodine’s electrophilicity.
  • Catalyst effects : Cu(I)/Cu(II) catalysts () may accelerate iodination but require strict stoichiometry.
  • Solvent polarity : Non-polar solvents (toluene) favor radical pathways, while polar solvents stabilize ionic intermediates.
    Systematic DOE (Design of Experiments) approaches optimize variables .

Q. What safety protocols are critical when handling this compound?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination.
    Refer to OSHA guidelines and SDS documentation (similar to ).

Q. How does the methyl substituent influence the compound’s reactivity compared to analogs?

  • Answer : The methyl group’s electron-donating effect deactivates the benzene ring, directing electrophilic attacks to the iodine-bearing ethyl chain. This contrasts with electron-withdrawing groups (e.g., -NO₂ in ), which enhance ring electrophilicity. Comparative studies with 1-Iodo-4-ethylbenzene (no methyl group) reveal differences in substitution rates and byproduct profiles .

Methodological Guidance

Designing an experiment to study the compound’s oxidative stability under varying conditions:

  • Protocol :

Prepare solutions in solvents of differing polarity (hexane, ethanol, DMF).

Introduce oxidizing agents (KMnO₄, CrO₃) at controlled concentrations.

Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for iodine-based chromophores).

Analyze products via GC-MS to identify oxidation intermediates (e.g., aldehydes, carboxylic acids).
Compare results with thermodynamic data from NIST Chemistry WebBook ( ).

Strategies for optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound:

  • Approach :
  • Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts for enhanced aryl-iodide activation.
  • Screen bases (K₂CO₃, CsF) to stabilize intermediates.
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield.
  • Track progress via ¹H NMR (disappearance of ethyl chain signals).
    Reference mechanistic studies from for regioselective coupling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.